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molecular formula C9H11ClO2 B8469575 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol

2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol

Cat. No. B8469575
M. Wt: 186.63 g/mol
InChI Key: KSMLGHDAQKIDMD-UHFFFAOYSA-N
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Patent
US04801593

Procedure details

2-(4-Chloro-6-hydroxymethylphenyl)ethanol (45 g) was dissolved in orthophosphoric acid (200 ml) and the solution was heated at 100° for 2 hr. The cooled reaction mixture was diluted with water (1 liter), extracted with ether (4×200 ml) and the combined ether extract was washed with sodium hydrogen carbonate solution (10% w/v 2×200 ml) and water (200 ml) and then dried (magnesium sulphate) and decolourised with activated carbon and evaporated in vacuo to afford 7-chloroisochroman as an oil, (30 g), characterised by its nmr spectrum.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[C:5]([CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1>P(=O)(O)(O)O.O>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5]([CH2:10][CH2:11][O:12][CH2:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1)CO)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 100° for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×200 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined ether extract
WASH
Type
WASH
Details
was washed with sodium hydrogen carbonate solution (10% w/v 2×200 ml) and water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2CCOCC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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